(1s,3ar,6ar)-5-Hexyl-4-Phenyl-3a-(1-Phenylethenyl)-1,2,3,3a,6,6a-Hexahydropentalen-1-Ol
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Overview
Description
Iso-RJW100 is a potent agonist for liver receptor homolog 1 (LRH-1, NR5A2) and steroidogenic factor-1 (SF-1, NR5A1). It has shown significant bioactivity with pEC50 values of 6.4 and 7.2, respectively . This compound is primarily used for research purposes and is not intended for human consumption .
Preparation Methods
The synthesis of Iso-RJW100 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and typically provided by the suppliers . Industrial production methods for Iso-RJW100 are not widely documented, as it is mainly produced for research purposes in controlled laboratory settings .
Chemical Reactions Analysis
Iso-RJW100 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Iso-RJW100 has a wide range of applications in scientific research, including:
Chemistry: It is used to study the activation mechanisms of nuclear receptors.
Biology: It helps in understanding the role of LRH-1 and SF-1 in various biological processes.
Industry: It is used in the development of new chemical entities and drug discovery.
Mechanism of Action
Iso-RJW100 exerts its effects by binding to the ligand-binding domain of LRH-1 and SF-1. This binding induces conformational changes in the receptors, leading to their activation. The activated receptors then regulate the expression of target genes involved in metabolism, proliferation, and stress response . The molecular targets and pathways involved include the activation of miR-200c promoter and downregulation of ZEB1 and ZEB2 proteins .
Comparison with Similar Compounds
Iso-RJW100 is compared with other similar compounds like RJW100. Both compounds are agonists for LRH-1 and SF-1, but they exhibit different binding modes and mechanisms of action . RJW100 has pEC50 values of 6.6 and 7.5 for LRH-1 and SF-1, respectively . Iso-RJW100 is unique due to its specific binding interactions and the resulting conformational changes in the receptors .
Similar compounds include:
- RJW100
- GSK8470
These compounds share similar targets but differ in their binding affinities and mechanisms of action.
Properties
Molecular Formula |
C28H34O |
---|---|
Molecular Weight |
386.6 g/mol |
IUPAC Name |
(1S,3aR,6aR)-5-hexyl-4-phenyl-3a-(1-phenylethenyl)-2,3,6,6a-tetrahydro-1H-pentalen-1-ol |
InChI |
InChI=1S/C28H34O/c1-3-4-5-8-17-24-20-25-26(29)18-19-28(25,21(2)22-13-9-6-10-14-22)27(24)23-15-11-7-12-16-23/h6-7,9-16,25-26,29H,2-5,8,17-20H2,1H3/t25-,26-,28-/m0/s1 |
InChI Key |
ZFXMYHPLTQTTFW-NSVAZKTRSA-N |
Isomeric SMILES |
CCCCCCC1=C([C@@]2(CC[C@@H]([C@@H]2C1)O)C(=C)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CCCCCCC1=C(C2(CCC(C2C1)O)C(=C)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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